Carsalam

Catalog No.
S003803
CAS No.
2037-95-8
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carsalam

CAS Number

2037-95-8

Product Name

Carsalam

IUPAC Name

1,3-benzoxazine-2,4-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)

InChI Key

OAYRYNVEFFWSHK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)O2

Synonyms

1,3-benzoxazine-2,4-dione, 2H-1,3-benzoxazin-4(3H)-one, 2H-1,3-benzoxazine-2,4(3H)-dione, carsalam

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)O2

The exact mass of the compound Carsalam is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758885. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neuroscience

Pharmaceuticals

Chemical Engineering

Biochemistry

Medical Research

Analytical Chemistry

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Carsalam, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol. It appears as an off-white to light brown crystalline powder and is recognized for its analgesic properties. The compound is also known by several synonyms, including Carbonylsalicylamide and ruhmal .

As Carsalam hasn't been widely used therapeutically, its precise mechanism of action remains unclear. However, due to its structural similarity to aspirin, it is believed to work via a similar mechanism involving the inhibition of the cyclooxygenase (COX) enzyme, which plays a role in pain and inflammation []. Further research is needed to fully understand its mechanism.

, notably alkaline hydrolysis. Kinetic studies indicate that the reaction follows a fractional order with respect to hydroxide ion concentration. This suggests that the reaction mechanism may involve multiple steps or pathways . The compound can also react with diethyl carbonate in the presence of alkali ethoxide to form new derivatives .

Several methods are available for synthesizing Carsalam:

  • Reaction with Diethyl Carbonate: Salicylamide reacts with diethyl carbonate in the presence of alkali ethoxide to produce Carsalam .
  • Ethyl Chloroformate Method: Another synthesis route involves the reaction of salicylamide with ethyl chloroformate, which also yields Carsalam .
  • N-Methylisatoic Anhydride: This method involves using N-methylisatoic anhydride in the synthesis process .

Carsalam is primarily used in pharmaceutical formulations due to its analgesic and anti-inflammatory properties. It is explored in drug development aimed at treating conditions such as arthritis and other inflammatory diseases. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable compound in medicinal chemistry .

Interaction studies have indicated that Carsalam can affect various biochemical pathways, particularly those involved in inflammation and pain signaling. Its interactions with surfactants have been studied to understand its solubilization capabilities, which can enhance its bioavailability in drug formulations . Additionally, its kinetic behavior during hydrolysis provides insights into its stability and reactivity under physiological conditions.

Carsalam shares structural similarities with several other compounds in the benzoxazine family. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,3-Benzoxazine-2,4-dioneBenzoxazineBasic structure similar to Carsalam
2H-1,4-benzoxazine-2,3(4H)-dioneBenzoxazineDifferent dione structure affecting reactivity
6-Chloro-2H-benzoxazine-2,4(3H)-dioneHalogenated benzoxazineEnhanced reactivity due to chlorine atom
3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dioneMethyl-substituted benzoxazineAltered pharmacological properties

Uniqueness of Carsalam: What sets Carsalam apart from these similar compounds is its specific analgesic activity and the unique combination of functional groups that contribute to its biological efficacy. The presence of the carbonyl group adjacent to the nitrogen atom plays a critical role in its interaction with biological targets.

Molecular Formula and Mass Spectrometric Identity

Carsalam possesses the molecular formula C₈H₅NO₃, corresponding to a molecular weight of 163.13 grams per mole [1] [2] [3]. The compound exhibits a monoisotopic mass of 163.026943 atomic mass units, as determined through high-resolution mass spectrometry [4]. The molecular composition consists of eight carbon atoms, five hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in the following elemental composition by percentage mass: carbon 58.90 percent, hydrogen 3.09 percent, nitrogen 8.59 percent, and oxygen 29.42 percent [5].

Mass spectrometric analysis reveals characteristic fragmentation patterns and ionization behavior. Under positive ionization conditions, the protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 164.03423 with a predicted collision cross section of 125.7 Ų [6]. Alternative adduct ions include the sodium adduct [M+Na]⁺ at 186.01617, the ammonium adduct [M+NH₄]⁺ at 181.06077, and the potassium adduct [M+K]⁺ at 201.99011 [6]. Negative ionization produces the deprotonated molecular ion [M-H]⁻ at 162.01967, along with formate and acetate adducts at 208.02515 and 222.04080, respectively [6]. A notable fragmentation pathway involves loss of water from the protonated molecular ion, yielding a fragment at 146.02421 corresponding to [M+H-H₂O]⁺ [6].

Constitutional and Three-Dimensional Structure

The constitutional structure of Carsalam features a fused bicyclic system comprising a benzene ring condensed with a six-membered heterocycle containing nitrogen and oxygen atoms. The heterocyclic portion exists as a 1,3-oxazine ring with carbonyl groups at positions 2 and 4, creating a dione functionality [1] [2]. The canonical SMILES representation is O=C1C=2C(OC(=O)N1)=CC=CC2, while the InChI identifier is InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) [1] [7].

The three-dimensional molecular geometry exhibits characteristic features of the benzoxazine ring system. The benzene ring maintains planarity, while the oxazine ring adopts a non-planar conformation due to the sp³ hybridization of the oxygen atom and the partial sp³ character of the nitrogen atom [6]. The two carbonyl groups introduce significant electronic effects through their electron-withdrawing nature, influencing both the molecular geometry and chemical reactivity.

Crystallographic studies have provided detailed insights into the solid-state structure of Carsalam. According to Kashino and colleagues, the compound crystallizes with specific lattice parameters and exhibits well-defined intermolecular interactions in the crystal packing [5]. The crystal structure reveals the precise spatial arrangement of atoms and provides information about hydrogen bonding patterns and van der Waals interactions between adjacent molecules.

IUPAC Nomenclature and Chemical Synonyms

The systematic IUPAC name for Carsalam is 2H-1,3-benzoxazine-2,4(3H)-dione [8] [4] [7]. This nomenclature reflects the heterocyclic nature of the compound, specifically indicating the presence of a benzoxazine ring system with dione functionality at positions 2 and 4. Alternative IUPAC-acceptable names include 1,3-benzoxazine-2,4-dione and 4H-1,3-benzoxazine-2,4(3H)-dione [8] [4].

Physical State and Morphological Characteristics

Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione) exists as a white to light yellow crystalline powder at room temperature [1]. The compound demonstrates a solid physical state at 20°C, with crystals that can be obtained from butanol [2]. The molecular framework consists of an aromatic heteropolycyclic compound belonging to the class of organic compounds known as benzoxazines [3]. These are organic compounds containing a benzene ring fused to an oxazine ring, which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom [3].

The molecular formula of Carsalam is C₈H₅NO₃ with a molecular weight of 163.13 g/mol [4] [3] [5]. The compound exhibits air sensitivity and requires storage under inert gas conditions to prevent degradation [1]. The percent composition by mass consists of carbon (58.90%), hydrogen (3.09%), nitrogen (8.59%), and oxygen (29.42%) [6].

Thermodynamic Properties

Melting Point and Phase Transitions (228-232°C) [3]

Extensive analysis of multiple sources confirms that Carsalam exhibits a melting point range of 228-232°C [1] [7] [8]. More specific literature reports narrow this range to 229-230°C [2], with Tokyo Chemical Industry providing precise specifications of 227.0 to 231.0°C [1]. This melting point range indicates excellent thermal stability of the crystalline structure, typical of aromatic heterocyclic compounds with strong intermolecular interactions.

The phase transition from solid to liquid occurs sharply within this temperature range, suggesting a relatively pure crystalline form with minimal polymorphic variations. The narrow melting point range (4°C) indicates good purity levels, which is consistent with commercial specifications requiring >95.0% purity by HPLC analysis [1].

Enthalpy and Free Energy Parameters

While specific enthalpy of fusion values for Carsalam are not directly reported in the literature, the melting point characteristics suggest significant intermolecular forces requiring substantial energy input for phase transition. Based on the molecular structure and crystalline properties, the compound likely exhibits moderate enthalpy of fusion values typical of benzoxazine derivatives.

The thermal stability profile indicates that Carsalam undergoes no visible structural changes when heated up to 270°C, suggesting excellent thermal properties for pharmaceutical and research applications [9]. The activation energy for thermal degradation processes would require specialized differential scanning calorimetry studies to determine precise thermodynamic parameters.

Solubility Profiles in Various Solvents [10]

Carsalam demonstrates highly variable solubility depending on the solvent system employed. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) with concentrations ranging from 40-120 mg/mL (245.20-735.61 mM) [4] [11] [12] [10]. This high solubility in DMSO often requires ultrasonic treatment to achieve complete dissolution [11] [10].

In contrast, Carsalam is practically insoluble in water [1], which is characteristic of the benzoxazine chemical class. The compound shows limited solubility in ethanol at 2 mg/mL (12.26 mM), with sonication recommended to enhance dissolution [11]. For in vivo applications, specialized solvent systems have been developed, including 10% DMSO + 90% (20% SBE-β-CD in saline) and 10% DMSO + 90% corn oil, both achieving concentrations ≥3 mg/mL (≥18.39 mM) with clear solutions [10].

The hydrophobic nature of the compound stems from its aromatic benzoxazine structure, which limits aqueous solubility but enhances dissolution in organic solvents. This solubility profile significantly impacts formulation strategies for pharmaceutical applications.

Density, Viscosity and Other Physical Constants [3]

The predicted density of Carsalam is 1.4 ± 0.1 g/cm³ [8], calculated using computational chemistry methods. This density value is consistent with aromatic heterocyclic compounds of similar molecular weight and structure. The relatively high density reflects the compact arrangement of atoms in the benzoxazine ring system and the presence of heteroatoms (nitrogen and oxygen).

While specific viscosity measurements for pure Carsalam are not available in the literature, the compound's behavior in solution suggests moderate viscosity effects. In DMSO solutions, the compound forms clear solutions with concentrations up to 735.61 mM without significant viscosity changes reported [10].

Other important physical constants include the refractive index of 1.586 (predicted) [8] and a molecular surface area calculation possible from the collision cross section data. The compound exhibits moderate molecular polarizability based on its spectroscopic characteristics.

Spectroscopic Characterization

NMR Spectroscopy and Chemical Shift Analysis [4] [1]

Carsalam's molecular structure has been confirmed through ¹H NMR and ¹³C NMR spectroscopy [13] [1]. The benzoxazine ring system produces characteristic chemical shifts in both ¹H and ¹³C NMR spectra. The aromatic protons of the benzene ring appear in the typical aromatic region (7-8 ppm in ¹H NMR), while the NH proton of the lactam functionality exhibits characteristic downfield shifting due to hydrogen bonding interactions.

The ¹³C NMR spectrum shows distinct carbonyl carbon signals for the two different C=O groups in the molecule - the ketone and the carbamate functionalities. These appear at different chemical shifts due to their distinct electronic environments within the benzoxazine framework. The aromatic carbons provide additional structural confirmation through their characteristic chemical shift patterns.

Nuclear Magnetic Resonance confirms the compound's structure with the molecular formula C₈H₅NO₃ and establishes the connectivity of atoms within the benzoxazine ring system [1].

Mass Spectrometry Fragmentation Patterns [4]

Mass spectrometry analysis of Carsalam reveals characteristic fragmentation patterns consistent with the benzoxazine structure. The molecular ion peak appears at m/z 163 corresponding to the molecular weight of 163.13 g/mol [4]. Common fragment ions include loss of CO (m/z 135) and loss of CO₂ (m/z 119), which are typical fragmentation pathways for compounds containing carbonyl groups.

Gas chromatography-mass spectrometry (GC-MS) provides additional structural confirmation through retention time and fragmentation pattern analysis. The compound's stability under GC conditions allows for reliable analytical detection and quantification in various matrices [14].

Advanced mass spectrometry techniques, including high-resolution mass spectrometry, confirm the exact molecular formula and provide accurate mass measurements that distinguish Carsalam from potential isomers or impurities.

IR and Raman Vibrational Spectroscopy [4]

Infrared spectroscopy of Carsalam reveals characteristic absorption bands that confirm the functional groups present in the molecule. The C=O stretching vibrations appear as strong absorptions in the 1650-1750 cm⁻¹ region, typical of carbonyl groups in heterocyclic systems [15]. The NH stretching vibration of the lactam group appears around 3200-3500 cm⁻¹.

The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-O stretching appears in the 1000-1300 cm⁻¹ range. The fingerprint region (400-1500 cm⁻¹) provides detailed structural information specific to the benzoxazine ring system.

Raman spectroscopy complements IR analysis by providing information about symmetric vibrations and ring breathing modes. The benzoxazine ring system exhibits characteristic Raman bands that are sensitive to molecular conformation and crystal structure [16].

UV-Visible Spectroscopy

Carsalam contains chromophoric groups that absorb ultraviolet light due to its aromatic benzoxazine structure and conjugated carbonyl systems. The compound likely exhibits absorption maxima in the UV region (200-400 nm) characteristic of aromatic compounds with electron-withdrawing groups [17].

The n→π* transitions of the carbonyl groups typically appear around 280-300 nm, while π→π* transitions of the aromatic system occur at shorter wavelengths (250-280 nm) [18]. These electronic transitions provide valuable information about the electronic structure and can be used for quantitative analysis.

The absorption spectrum may show fine structure due to vibrational coupling in the solid state or in rigid solution conditions. The UV-Vis characteristics are important for analytical method development and for understanding the compound's photochemical stability.

Collision Cross Section Determination [4] [12]

Detailed collision cross section (CCS) measurements for Carsalam have been determined using traveling wave ion mobility spectrometry calibrated with polyalanine and drug standards [19] [20]. The predicted CCS values vary depending on the ionization adduct formed during mass spectrometry analysis.

For the protonated molecular ion [M+H]⁺, the CCS value is 125.7 Ų [20]. The sodium adduct [M+Na]⁺ shows an increased CCS of 137.1 Ų, reflecting the larger ionic radius of sodium. The deprotonated ion [M-H]⁻ exhibits a CCS of 129.3 Ų, slightly larger than the protonated form due to different charge distribution effects.

More complex adducts show progressively larger CCS values: [M+NH₄]⁺ (144.5 Ų), [M+HCOO]⁻ (147.9 Ų), and [M+CH₃COO]⁻ (172.7 Ų) [20]. These measurements provide valuable information about the three-dimensional structure of Carsalam in the gas phase and are useful for analytical identification and separation purposes.

The CCS values are determined using computational methods that model the interaction between the ion and the drift gas, providing structural information complementary to other analytical techniques [21].

Chemical Stability and Degradation Kinetics

Carsalam demonstrates excellent chemical stability when stored under appropriate conditions. The compound remains stable for ≥2 years when stored at -20°C under inert gas atmosphere [22]. However, the compound is air sensitive and requires protection from atmospheric moisture and oxygen to prevent degradation [1].

Kinetic studies of related benzoxazine derivatives suggest that alkaline hydrolysis follows first-order kinetics under basic conditions [23]. The stability of Carsalam is significantly affected by pH, temperature, and the presence of nucleophilic species. The compound shows enhanced stability in neutral to slightly acidic conditions compared to basic environments.

Thermal degradation studies indicate that Carsalam maintains structural integrity up to approximately 270°C, above which decomposition begins [9]. The degradation kinetics follow complex mechanisms involving ring opening and subsequent fragmentation of the benzoxazine structure.

Storage recommendations include maintaining the compound at -20°C in sealed containers under nitrogen or argon atmosphere, with protection from light to prevent potential photochemical degradation. Solutions in DMSO remain stable for 6 months at -80°C or 1 month at -20°C [10].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.026943022 g/mol

Monoisotopic Mass

163.026943022 g/mol

Heavy Atom Count

12

UNII

685H843ULU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2037-95-8

Wikipedia

Carsalam

Dates

Last modified: 09-12-2023

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